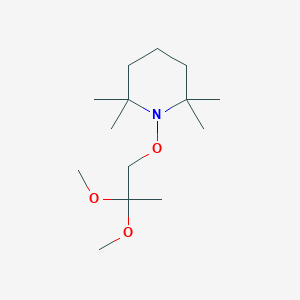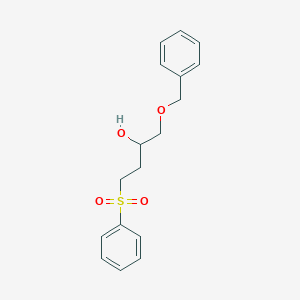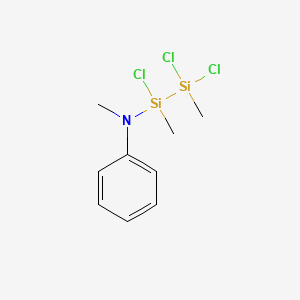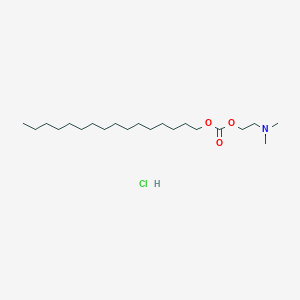![molecular formula C10H6N4O2 B14220337 Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy- CAS No. 832127-91-0](/img/structure/B14220337.png)
Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes pyridine and benzotriazine moieties, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.
Properties
CAS No. |
832127-91-0 |
|---|---|
Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
9-hydroxypyrido[2,3-f][1,2,3]benzotriazin-10-one |
InChI |
InChI=1S/C10H6N4O2/c15-10-8-7(12-13-14(10)16)4-3-6-2-1-5-11-9(6)8/h1-5,16H |
InChI Key |
FDUHWPJDNGXQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=NN(C3=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)




![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

